Ethyl 6-bromo-4-chloropicolinate
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Overview
Description
Ethyl 6-bromo-4-chloropicolinate is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of Ethyl 6-bromo-4-chloropicolinate typically involves the reaction of 6-bromo-4-chloropicolinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 6-bromo-4-chloropicolinate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-chloropicolinate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloropicolinate can be compared with similar compounds such as:
Ethyl 3-bromo-6-chloropicolinate: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Ethyl 4-bromopicolinate: Lacks the chlorine substituent, which can affect its chemical properties and uses.
Ethyl 3-chloro-5-(trifluoromethyl)picolinate:
These comparisons highlight the unique properties of this compound, particularly its dual halogen substituents, which contribute to its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 6-bromo-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-7(9)11-6/h3-4H,2H2,1H3 |
InChI Key |
LNUTYSVBNSEZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)Br |
Origin of Product |
United States |
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